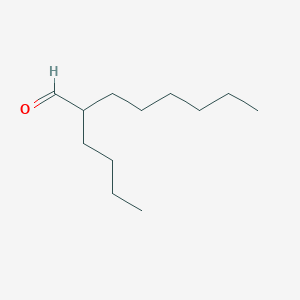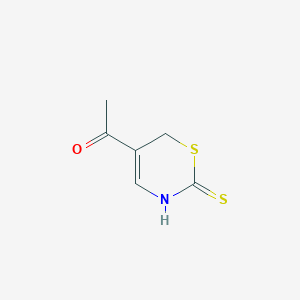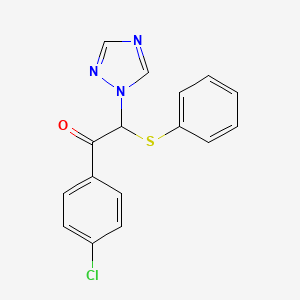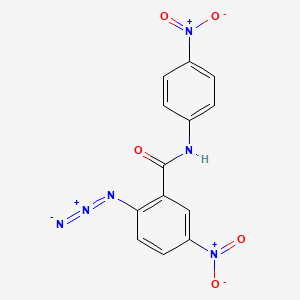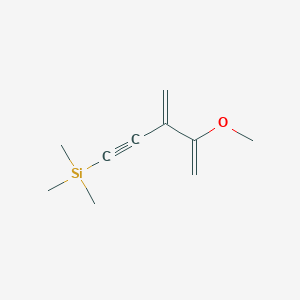![molecular formula C20H19N3O B14388568 2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine CAS No. 89574-62-9](/img/structure/B14388568.png)
2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-B]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring substituted with a butoxy group and an imidazo[4,5-B]pyridine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-butoxynaphthalene-2-carbaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-B]pyridine core. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions
Properties
CAS No. |
89574-62-9 |
|---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(3-butoxynaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H19N3O/c1-2-3-11-24-18-13-15-8-5-4-7-14(15)12-16(18)19-22-17-9-6-10-21-20(17)23-19/h4-10,12-13H,2-3,11H2,1H3,(H,21,22,23) |
InChI Key |
AWOMYKLLWGBFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


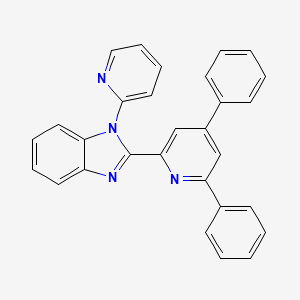
![1-Chloro-4-iodobicyclo[2.2.2]octane](/img/structure/B14388488.png)
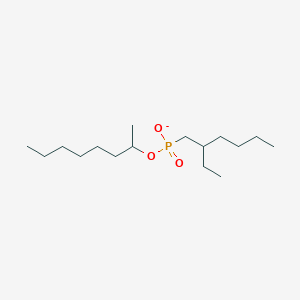
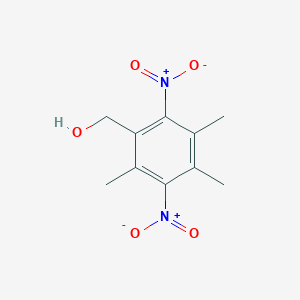
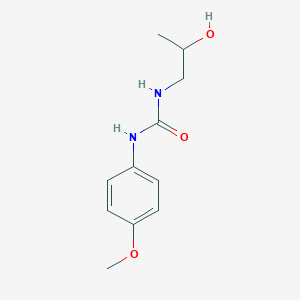
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
